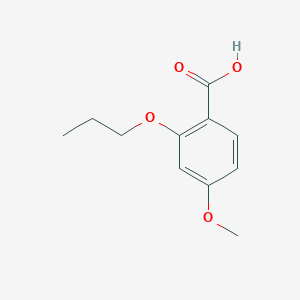
2-Fluoro-6-methylbenzoic acid
Descripción general
Descripción
2-Fluoro-6-methylbenzoic acid (CAS number 90259-27-1) is an ortho-benzoic acid with both methyl and fluoride substituents positioned at ortho-positions relative to the carboxylic acid group . This compound is a fluorinated benzoic acid building block, widely used in drug discovery, medicinal chemistry, and biochemistry .
Mecanismo De Acción
Target of Action
2-Fluoro-6-methylbenzoic acid is primarily involved in the synthesis of the Epidermal Growth Factor Receptor (EGFR) inhibitor . EGFR is a protein found on the surface of some cells to which epidermal growth factor binds, causing the cells to divide. It is found at abnormally high levels on the surface of many types of cancer cells, so these cells may divide excessively in the presence of epidermal growth factor .
Mode of Action
In the synthesis of the EGFR inhibitor, the methyl group of this compound undergoes radical bromination , enabling nucleophilic substitution to phthalimide . Subsequently, the carboxylic acid group is attached to the allosteric motif through an amination reaction to form the inhibitor .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of EGFR inhibitors . These inhibitors block the signal from EGFR that tells the cells to grow. This can slow down or stop the growth of cancer cells .
Result of Action
The primary result of the action of this compound is the formation of EGFR inhibitors . These inhibitors can slow down or stop the growth of cancer cells by blocking the signals that tell the cells to grow .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-6-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with several enzymes and proteins during these processes. For instance, in the synthesis of EGFR inhibitors, the methyl group of this compound undergoes radical bromination, enabling nucleophilic substitution to phthalimide. The carboxylic acid group is then attached to the allosteric motif through an amination reaction to form the inhibitor . Additionally, this compound is a key building block of avacopan, which is used to treat anti-neutrophil cytoplasmic autoantibody-associated vasculitis .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the synthesis of EGFR inhibitors, which are known to affect cell signaling pathways by inhibiting the activity of the EGFR. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival . The compound’s role in the synthesis of avacopan also suggests its potential impact on immune cell function and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In the synthesis of EGFR inhibitors, the compound undergoes radical bromination, enabling nucleophilic substitution to phthalimide. The carboxylic acid group is then attached to the allosteric motif through an amination reaction, forming the inhibitor . This process highlights the compound’s ability to participate in enzyme inhibition and activation, as well as its role in modulating gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable when stored in a sealed, dry environment at room temperature . Its long-term effects on cellular function have not been extensively studied. In vitro and in vivo studies are needed to better understand the temporal effects of this compound on cellular processes and overall stability .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors during its metabolism. The compound’s role in the synthesis of EGFR inhibitors and avacopan suggests its involvement in metabolic processes related to drug metabolism and bioactivation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-fluoro-6-methylbenzoic acid involves the radical bromination of the methyl group, followed by nucleophilic substitution to phthalimide. The carboxylic acid group is then attached to the allosteric motif through an amination reaction . Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound undergoes nucleophilic substitution reactions, particularly involving the fluorine and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium fluoride.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as substituted benzoic acids, alcohols, and other functionalized compounds .
Aplicaciones Científicas De Investigación
2-Fluoro-6-methylbenzoic acid is extensively used in scientific research across multiple fields:
Comparación Con Compuestos Similares
- 2-Chloro-6-methylbenzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 5-Fluoro-2-methylbenzoic acid
Comparison: 2-Fluoro-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-chloro-6-methylbenzoic acid, the fluorine substituent in this compound provides different reactivity and interaction with biological targets . Similarly, the position of the fluorine and methyl groups in 3-fluoro-2-methylbenzoic acid and 5-fluoro-2-methylbenzoic acid results in variations in their chemical behavior and applications .
Propiedades
IUPAC Name |
2-fluoro-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNSIYTQJSNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541786 | |
| Record name | 2-Fluoro-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90259-27-1 | |
| Record name | 2-Fluoro-6-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,12-dibutylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B1356633.png)












